2-(2-Phenylethenyl)naphth(2,1-d)oxazole
Description
2-(2-Phenylethenyl)naphth(2,1-d)oxazole is a heterocyclic compound featuring a naphtho[2,1-d]oxazole core substituted with a styryl (2-phenylethenyl) group. This structure combines the electron-rich oxazole ring with extended π-conjugation from the naphthalene and styryl moieties, making it relevant in materials science (e.g., fluorescent probes) and medicinal chemistry . Its molecular formula is C₁₉H₁₃NO, with a molecular weight of 271.32 g/mol. Key properties include a predicted density of ~1.265 g/cm³ and a boiling point of ~310°C .
Properties
CAS No. |
10110-26-6 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)10-13-18-20-17-12-11-15-8-4-5-9-16(15)19(17)21-18/h1-13H/b13-10+ |
InChI Key |
QIIWAAMGCOJPRF-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally include the use of a suitable solvent and a controlled temperature to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(2-Phenylethenyl)naphth(2,1-d)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the naphthalene or oxazole rings, often using halogenating agents or nucleophiles.
Electrophilic Substitution: This includes reactions like nitration, bromination, sulfonation, formylation, and acylation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Phenylethenyl)naphth(2,1-d)oxazole has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, which serve as key intermediates in various reactions . The electron paramagnetic resonance (EPR) and 18O-labeled experiments have provided insights into these mechanisms, highlighting the role of radical intermediates in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. (E)-2-(4-Methylstyryl)naphtho[1,2-d]oxazole
B. (E)-4-(2-(Naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile
- Structure: Incorporates a cyano group on the phenyl ring.
- Fluorescence: Φ of 0.85–0.95; the electron-withdrawing cyano group red-shifts emission maxima .
C. 2-(2'-Hydroxyphenyl)-naphthoxazole (HNO)
- Structure : Features a hydroxyl group at the 2'-position of the phenyl ring.
- ESIPT Properties : Undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual emission bands (λem ≈ 400 nm and 550 nm) .
Physicochemical and Spectroscopic Properties
Key Research Findings
Fluorescence Performance : Styryl-substituted naphthoxazoles outperform furyl or phenyl analogues in Φ due to extended conjugation .
ESIPT Dynamics: HNO’s proton transfer kinetics are slower than HBO (benzoxazole analogue), attributed to steric effects from the naphthalene ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
